N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloro-1-(thiophen-2-yl)propan-1-ol.
Final Coupling: The final step involves coupling the hydroxypropyl intermediate with the benzamide core under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may modulate the activity of specific receptors by binding to them and altering their conformation or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(phenyl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(3-hydroxy-3-(furan-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds with phenyl or furan rings.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-16(17-4-3-13-25-17)9-10-19-18(22)14-5-7-15(8-6-14)26(23,24)20-11-1-2-12-20/h3-8,13,16,21H,1-2,9-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGHQPYNBGVFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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